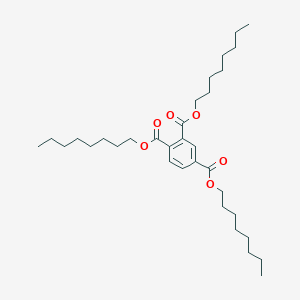

Trioctyl benzene-1,2,4-tricarboxylate

Description

Properties

IUPAC Name |

trioctyl benzene-1,2,4-tricarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H54O6/c1-4-7-10-13-16-19-24-37-31(34)28-22-23-29(32(35)38-25-20-17-14-11-8-5-2)30(27-28)33(36)39-26-21-18-15-12-9-6-3/h22-23,27H,4-21,24-26H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNXDCMUUZNIWPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)C1=CC(=C(C=C1)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H54O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047533 | |

| Record name | Tri-n-octyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

89-04-3 | |

| Record name | Tri-n-octyl trimellitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tri-n-octyl trimellitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Benzenetricarboxylic acid, 1,2,4-trioctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tri-n-octyl trimellitate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trioctyl benzene-1,2,4-tricarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRI-N-OCTYL TRIMELLITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GPJ04URH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRI-N-OCTYL TRIMELLITATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5263 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1,2,3-Benzenetricarboxylic Acid (CAS No. 569-51-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Hemimellitic Acid

1,2,3-Benzenetricarboxylic acid, more commonly known by its trivial name hemimellitic acid, is a key chemical intermediate with significant utility in synthetic chemistry. Its unique architecture, featuring three vicinal carboxylic acid groups on a benzene ring, imparts a distinct set of physicochemical properties that are of considerable interest to researchers in materials science and drug development. This guide provides a comprehensive exploration of these characteristics, grounded in experimental data and established scientific principles. It is important to note that the correct CAS number for this compound is 569-51-7 , not 89-04-3 as is sometimes mistakenly cited.[1][2][3]

The strategic placement of the three carboxyl groups allows for a range of chemical transformations, making it a versatile building block for the synthesis of complex molecules, including polymers, resins, and pharmaceutical intermediates.[4] Its ability to act as a tridentate ligand has also led to its use in the construction of metal-organic frameworks (MOFs).

Core Physicochemical Properties

The intrinsic properties of 1,2,3-benzenetricarboxylic acid are summarized in the table below, followed by a more detailed discussion of each parameter.

| Property | Value | Source(s) |

| CAS Number | 569-51-7 | [1][2][3] |

| IUPAC Name | Benzene-1,2,3-tricarboxylic acid | [1][2] |

| Synonyms | Hemimellitic acid, 1,2,3-Tricarboxybenzene | [1][2][3] |

| Molecular Formula | C₉H₆O₆ | [1][2][5] |

| Molecular Weight | 210.14 g/mol | [1][2][5] |

| Appearance | White to off-white crystalline powder or solid. | [1][3] |

| Melting Point | 190-192 °C (with decomposition) | [2] |

| Boiling Point | Estimated at 309.65°C (experimental data not readily available) | |

| Water Solubility | 30.6 g/L at 19 °C | |

| pKa Values (at 25 °C) | pKₐ₁: 2.88, pKₐ₂: 4.75, pKₐ₃: 7.13 |

Solubility Profile

Acidity and pKa Values

As a triprotic acid, 1,2,3-benzenetricarboxylic acid undergoes three distinct deprotonation events in aqueous solution. The experimentally determined pKa values are 2.88, 4.75, and 7.13 at 25 °C. The first dissociation constant (pKₐ₁) is the lowest, indicating the highest acidity, which can be attributed to the electron-withdrawing nature of the adjacent carboxylic acid groups. Subsequent deprotonations are less favorable due to the increasing negative charge on the conjugate base.

Structural Elucidation and Spectroscopic Signature

The definitive identification and characterization of 1,2,3-benzenetricarboxylic acid rely on a combination of crystallographic and spectroscopic techniques.

Crystal Structure

X-ray diffraction studies have revealed the precise three-dimensional arrangement of hemimellitic acid in the solid state. It crystallizes as a dihydrate in the triclinic space group P-1.[1] The steric hindrance imposed by the three adjacent carboxyl groups forces the central carboxyl group to be twisted significantly out of the plane of the benzene ring. This distortion has a notable impact on the molecule's reactivity and intermolecular interactions.

Figure 1: 2D representation of 1,2,3-Benzenetricarboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum of 1,2,3-benzenetricarboxylic acid is characterized by the distinct vibrational modes of its functional groups. A broad absorption band is typically observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A strong, sharp absorption peak corresponding to the C=O stretching vibration of the carboxyl group appears around 1700 cm⁻¹. Additional peaks in the fingerprint region arise from C-O stretching and O-H bending vibrations, as well as aromatic C-H and C=C vibrations.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern of the benzene ring.

-

¹H NMR: In a suitable deuterated solvent such as DMSO-d₆, the spectrum would be expected to show a complex multiplet pattern for the aromatic protons due to their coupling. A broad singlet corresponding to the acidic protons of the three carboxyl groups would also be present, typically at a downfield chemical shift.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum would display distinct signals for the carboxyl carbons and the aromatic carbons. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing carboxylic acid substituents.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,2,3-benzenetricarboxylic acid would likely show a molecular ion peak (M⁺) at m/z 210. The fragmentation pattern would be characterized by the loss of water (M-18), hydroxyl radicals (M-17), and carboxyl groups (M-45), leading to prominent fragment ions.[1][5]

Reactivity and Thermal Stability

The chemical behavior of 1,2,3-benzenetricarboxylic acid is dominated by its three carboxylic acid functionalities. It readily undergoes esterification, amidation, and the formation of acid chlorides. Upon heating, it can undergo dehydration to form the corresponding cyclic anhydride, hemimellitic anhydride.[4]

The reported melting point of 190-192 °C is accompanied by decomposition, indicating limited thermal stability at elevated temperatures.[2] Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide a more detailed profile of its thermal decomposition pathway and associated energetic changes.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This protocol outlines a standard method for determining the acid dissociation constants of a polyprotic acid.

-

Preparation of the Analyte Solution: Accurately weigh a sample of 1,2,3-benzenetricarboxylic acid and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

-

Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the analyte solution in a beaker with a magnetic stir bar and immerse the calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. For a triprotic acid, there will be three equivalence points and three half-equivalence points.

Figure 2: Workflow for pKa determination by potentiometric titration.

Applications in Drug Development and Materials Science

The versatile chemical nature of 1,2,3-benzenetricarboxylic acid makes it a valuable precursor in several high-value applications.

-

Pharmaceutical Intermediate: It serves as a building block in the synthesis of various pharmacologically active molecules. Its rigid aromatic core and multiple functional groups allow for the construction of complex molecular scaffolds.[4]

-

Metal-Organic Frameworks (MOFs): As a multidentate carboxylic acid ligand, hemimellitic acid is utilized in the synthesis of MOFs. These porous materials have shown promise in drug delivery applications, where the encapsulated therapeutic agent can be released under specific physiological conditions.[9]

-

Polymers and Resins: The tricarboxylic acid functionality enables its use as a cross-linking agent in the production of polyesters and other polymers, imparting desirable thermal and mechanical properties.[4]

Safety and Handling

1,2,3-Benzenetricarboxylic acid is classified as an irritant.[1] It can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1,2,3-Benzenetricarboxylic acid possesses a unique combination of physicochemical properties that stem from its vicinally substituted aromatic core. Its solubility, acidity, and reactivity make it a valuable and versatile tool for chemists in both academic and industrial research. A thorough understanding of its characteristics, as detailed in this guide, is essential for its effective application in the synthesis of novel materials and therapeutic agents.

References

-

PubChem. (n.d.). 1,2,3-Benzenetricarboxylic acid. National Center for Biotechnology Information. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (2022, September 18). Hemimellitic acid. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of 1,3,5-Benzenetricarboxylic Acid in Different Solvents. Retrieved January 27, 2026, from [Link]

-

NIST. (n.d.). 1,2,3-Benzenetricarboxylic acid. NIST Chemistry WebBook. Retrieved January 27, 2026, from [Link]

-

National Center for Biotechnology Information. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (2015). SuppInfo 20150127. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US2887497A - Preparation of trimellitic anhydride.

-

ResearchGate. (n.d.). FT-IR spectra of (a) ligand: 1,3,5-benzene tricarboxylic acid and.... Retrieved January 27, 2026, from [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved January 27, 2026, from [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). Polyprotic Acid Titration Analysis. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Selected 1 H-NMR chemical shifts for Compound 3 in DMSO-d 6 , CDCl 3.... Retrieved January 27, 2026, from [Link]

-

RSC Publishing. (n.d.). Encapsulation of pharmaceutical ingredient linker in metal–organic framework: combined experimental and theoretical insight into the drug delivery. Retrieved January 27, 2026, from [Link]

-

YouTube. (2021, April 12). 20.7 Synthesis and Reactions of Acid Anhydrides | Organic Chemistry. Retrieved January 27, 2026, from [Link]

-

PHYWE. (2019, May 15). Titration of a polyprotic acid with a strong base with Cobra4. Retrieved January 27, 2026, from [Link]

- Google Patents. (n.d.). US1863788A - Preparation of organic acid anhydrides.

-

ResearchGate. (n.d.). (a) Thermogravimetric analysis (TGA) and (b) differential scanning.... Retrieved January 27, 2026, from [Link]

-

Semantic Scholar. (n.d.). Metal-organic frameworks for advanced drug delivery. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). Trimesic Acid Solubility - Ethanol. Retrieved January 27, 2026, from [Link]

-

ScienceOpen. (n.d.). Supporting Information. Retrieved January 27, 2026, from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved January 27, 2026, from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved January 27, 2026, from [Link]

-

Chemistry LibreTexts. (2020, May 30). 22.5: Acid Anhydride Chemistry. Retrieved January 27, 2026, from [Link]

-

Lab Manager. (n.d.). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. Retrieved January 27, 2026, from [Link]

-

Scribd. (n.d.). Trimesic Acid Solubility - Ethanol. Retrieved January 27, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Retrieved January 27, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Anhydride synthesis. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Encapsulation of pharmaceutical ingredient linker in metal-organic framework: Combined experimental and theoretical insight into the drug delivery. Retrieved January 27, 2026, from [Link]

-

Torontech. (2025, October 22). DSC vs TGA: A Complete Guide to the Difference. Retrieved January 27, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). IR spectra of (A) benzene-1,3,5-tricarboxylic acid (H3BTC) and (B).... Retrieved January 27, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of Benzoic Acid in Ethanol, Benzene, Acetic Acid and Ethyl Acetate from 291.69 to 356.27 K. Retrieved January 27, 2026, from [Link]

Sources

- 1. 1,2,3-Benzenetricarboxylic acid | C9H6O6 | CID 11288 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,3-苯三甲酸 水合物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Hemimellitic acid - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. 1,2,3-Benzenetricarboxylic acid [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. scribd.com [scribd.com]

- 8. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

A Spectroscopic Guide to Trioctyl Benzene-1,2,4-tricarboxylate: Unveiling the Molecular Fingerprint

For the attention of researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive analysis of the spectroscopic data of Trioctyl benzene-1,2,4-tricarboxylate. This document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data that define the structure and purity of this high-molecular-weight plasticizer.

Introduction

This compound, commonly known as trioctyl trimellitate (TOTM), is a branched-chain ester with the molecular formula C₃₃H₅₄O₆ and a molecular weight of approximately 546.78 g/mol . It is a significant industrial chemical, primarily utilized as a plasticizer in the manufacturing of flexible polyvinyl chloride (PVC) products. Its low volatility, high thermal stability, and favorable toxicological profile compared to some ortho-phthalate plasticizers make it a subject of interest in materials science and for applications where biocompatibility is a concern.[1][2] A thorough understanding of its spectroscopic characteristics is paramount for quality control, metabolic studies, and the development of novel applications.

This guide will provide a detailed examination of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound, offering insights into the interpretation of its unique spectral features.

Molecular Structure and Spectroscopic Correlation

The structure of this compound, specifically the common isomer tris(2-ethylhexyl) trimellitate, is characterized by a central benzene ring substituted with three carboxylate groups at positions 1, 2, and 4. Each of these carboxylate groups is esterified with a 2-ethylhexyl alcohol. This intricate structure gives rise to a complex but interpretable set of spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For a molecule of this size and complexity, a high-field NMR instrument is recommended for optimal resolution.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound will exhibit distinct regions corresponding to the aromatic protons and the aliphatic protons of the three 2-ethylhexyl chains.

Expected Chemical Shifts (δ) in ¹H NMR:

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic Protons | 7.5 - 8.5 | Multiplet | 3H |

| Methylene Protons (-OCH₂-) | 4.0 - 4.5 | Multiplet | 6H |

| Methine Proton (-CH-) | 1.6 - 1.8 | Multiplet | 3H |

| Methylene Protons (-CH₂-) | 1.2 - 1.6 | Multiplet | 24H |

| Methyl Protons (-CH₃) | 0.8 - 1.0 | Multiplet | 18H |

Interpretation and Causality:

-

Aromatic Region: The protons on the benzene ring are deshielded due to the ring current effect and the electron-withdrawing nature of the carboxylate groups, hence their downfield chemical shifts. The substitution pattern will lead to a complex splitting pattern (multiplet).

-

Ester Linkage: The methylene protons directly attached to the ester oxygen (-OCH₂-) are significantly deshielded and appear in the 4.0 - 4.5 ppm region.

-

Alkyl Chains: The remaining protons of the 2-ethylhexyl chains will appear in the more shielded upfield region of the spectrum (0.8 - 1.8 ppm). The extensive overlap of these signals will result in broad multiplets. The terminal methyl groups will be the most shielded and appear at the highest field.

Experimental Protocol for ¹H NMR:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Expected Chemical Shifts (δ) in ¹³C NMR:

| Carbon Type | Expected Chemical Shift (ppm) |

| Carbonyl Carbons (-C=O) | 164 - 168 |

| Aromatic Carbons | 128 - 135 |

| Methylene Carbon (-OCH₂-) | 65 - 70 |

| Methine Carbon (-CH-) | 38 - 42 |

| Methylene Carbons (-CH₂-) | 22 - 31 |

| Methyl Carbons (-CH₃) | 10 - 15 |

Interpretation and Causality:

-

Carbonyl Carbons: The carbons of the ester carbonyl groups are highly deshielded and appear at the lowest field.

-

Aromatic Carbons: The six carbons of the benzene ring will give rise to signals in the aromatic region. The carbons attached to the carboxylate groups will be at the lower end of this range.

-

Alkyl Carbons: The carbons of the 2-ethylhexyl chains will appear in the upfield region, with the methylene carbon attached to the oxygen being the most deshielded among them.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorptions of the ester and aromatic functionalities.

Key IR Absorption Bands:

| Functional Group | Vibrational Mode | **Expected Wavenumber (cm⁻¹) ** |

| C-H (Aromatic) | Stretching | 3050 - 3150 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (Ester) | Stretching | 1720 - 1740 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-O (Ester) | Stretching | 1100 - 1300 |

Interpretation and Causality:

-

C=O Stretch: A strong, sharp absorption band in the region of 1720-1740 cm⁻¹ is the most prominent feature of the spectrum and is indicative of the ester carbonyl groups.

-

C-H Stretches: The spectrum will show both aromatic C-H stretching above 3000 cm⁻¹ and aliphatic C-H stretching below 3000 cm⁻¹.

-

C-O Stretch: The C-O stretching vibrations of the ester groups will appear as strong bands in the fingerprint region.

Experimental Protocol for ATR-IR Spectroscopy:

Attenuated Total Reflectance (ATR) is a convenient technique for obtaining the IR spectrum of liquid or solid samples with minimal preparation.

-

Sample Preparation: Place a small drop of the neat liquid this compound directly onto the ATR crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹. Co-add multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected prior to the sample measurement.

-

Data Processing: The acquired spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 546.8. However, for large esters, the molecular ion peak can be weak or absent in electron ionization (EI) mass spectra.

-

Key Fragmentation Patterns: The fragmentation of this compound will be driven by the cleavage of the ester groups and the alkyl chains. Common fragmentation pathways for esters include:

-

Loss of the alkoxy group (-OR): This would result in a fragment corresponding to the acylium ion.

-

McLafferty Rearrangement: This is a common fragmentation for esters with sufficiently long alkyl chains.

-

Cleavage of the alkyl chain: Fragmentation of the 2-ethylhexyl chains will produce a series of peaks separated by 14 Da (corresponding to CH₂ groups).

-

Experimental Protocol for GC-MS:

Gas chromatography-mass spectrometry (GC-MS) is a suitable technique for the analysis of volatile and semi-volatile compounds like this compound.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer. The GC is equipped with a capillary column appropriate for the separation of high-molecular-weight compounds.

-

GC Conditions:

-

Injector Temperature: Set to a high enough temperature to ensure complete vaporization of the sample without thermal degradation.

-

Oven Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation of the analyte from any impurities.

-

Carrier Gas: Helium is typically used as the carrier gas.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Mass Analyzer: A quadrupole or ion trap analyzer is typically used to scan a range of m/z values.

-

Caption: Simplified fragmentation pathways in the mass spectrum.

Conclusion

The spectroscopic data of this compound provides a detailed "fingerprint" of its molecular structure. The combination of NMR, IR, and Mass Spectrometry allows for unambiguous identification and characterization. The insights provided in this guide, from the interpretation of spectral features to the practical experimental protocols, are intended to support researchers in their work with this important industrial chemical. A thorough understanding of these analytical techniques is crucial for ensuring the quality, purity, and safety of materials and products in which this compound is a key component.

References

-

PubChem. Trioctyl trimellitate. National Center for Biotechnology Information. [Link]

-

ResearchGate. Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. [Link]

-

NIST. tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. [Link]

-

ResearchGate. Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. [Link]

-

Ito R, et al. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. Int J Pharm. 2008 Aug 6;360(1-2):91-5. [Link]

-

Eckert E, et al. Human metabolism and kinetics of tri-(2-ethylhexyl) trimellitate (TEHTM) after oral administration. Arch Toxicol. 2018;92(10):3137-3148. [Link]

-

Redox. Safety Data Sheet Trioctyltrimellitate (TOTM). [Link]

-

Koch HM, et al. Analysis of ortho-phthalates and other plasticizers in select organic and conventional foods in the United States. J Expo Sci Environ Epidemiol. 2023;33(6):898-908. [Link]

-

Tugarinov V, et al. Nuclear magnetic resonance spectroscopy of high-molecular-weight proteins. Curr Opin Struct Biol. 2004;14(5):520-6. [Link]

-

Chemos GmbH & Co.KG. Safety Data Sheet: Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate. [Link]

-

A.G. Layne. Trioctyl-Trimellitate-TOTM-SDS.pdf. [Link]

-

Adams K, et al. Analysis of phthalates using gas chromatography mass spectrometry and application to multiple passive sampling matrices. Food Safety and Environmental Stewardship Program. [Link]

-

Agilent. Polymer Analysis Using Fourier Transform Infrared (FTIR) Spectroscopy. [Link]

-

Lee S, et al. Exposure Marker Discovery of Phthalates Using Mass Spectrometry. J Anal Methods Chem. 2017;2017:8909241. [Link]

-

Terrific Science. Determination of Plasticizer in PVC by IR or FTIR and a Precipitation Method. [Link]

-

Semantic Scholar. Biological Effects of the Plasticizer Tris (2-Ethylhexyl) Trimellitate. [Link]

-

Wider G, Wüthrich K. NMR spectroscopy of large molecules and multimolecular assemblies in solution. Curr Opin Struct Biol. 1999;9(5):594-601. [Link]

-

Sciforum. Fast Phthalate Detection: A LC-MS/MS Screening Method Using Precursor Ion Scan. [Link]

-

Höllerer C, et al. Tri-(2-ethylhexyl) trimellitate – Determination of 1-MEHTM, 2-MEHTM, 5OH-1-MEHTM, 5OH-2-MEHTM, 5cx-1-MEPTM, and 5cx-2-MEPTM in urine by LC-MS/MS. The MAK-Collection for Occupational Health and Safety. 2019;4(3):Doc036. [Link]

-

Agilent. Rapid and reliable phthalate screening in plastics by portable FTIR spectroscopy. [Link]

-

Seebach D, et al. Enabling NMR studies of high molecular weight systems without the need for deuteration: The XL‐ALSOFAST experiment with delayed coupling. Magn Reson Chem. 2020;58(12):1135-1142. [Link]

-

University of Puget Sound. Spectroscopy Tutorial: Esters. [Link]

-

YouTube. PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. [Link]

-

NIST. tri(2-Ethylhexyl) trimellitate. NIST Chemistry WebBook. [Link]

Sources

The Critical Role of Trioctyl Trimellitate (TOTM) in High-Temperature Wire and Cable Insulation: A Technical Guide

Abstract

The relentless pursuit of higher power densities and miniaturization across industries necessitates wire and cable insulation systems that can perform reliably under increasingly demanding thermal stress. This technical guide provides an in-depth examination of Trioctyl Trimellitate (TOTM), a premier plasticizer for polyvinyl chloride (PVC) formulations, engineered to meet the stringent requirements of high-temperature applications. We will explore the fundamental molecular attributes of TOTM that impart exceptional thermal stability, low volatility, and superior electrical properties to PVC insulation. This guide will elucidate the mechanism of plasticization, present comparative performance data, and detail standardized testing protocols essential for validating the long-term performance of TOTM-plasticized PVC in critical environments.

Introduction: The Thermal Challenge in Wire and Cable Insulation

The insulation of electrical wires and cables serves the primary functions of preventing short circuits and protecting the conductor from environmental factors. In many applications, from automotive engine compartments to industrial power distribution, this insulation is subjected to continuous or intermittent high temperatures. Such thermal stress can lead to the degradation of the insulating material, compromising its mechanical and electrical integrity, and ultimately leading to premature failure.

For PVC, a versatile and cost-effective polymer widely used for wire and cable insulation, its performance at elevated temperatures is critically dependent on the choice of plasticizer. Plasticizers are additives that increase the flexibility and processability of PVC. However, many conventional plasticizers exhibit high volatility at elevated temperatures, leading to their gradual loss from the PVC matrix. This phenomenon, known as plasticizer migration or evaporation, results in the hardening and embrittlement of the insulation, making it susceptible to cracking and electrical failure[1][2]. The selection of a thermally stable plasticizer is therefore paramount for the longevity and safety of high-temperature wire and cable.

Trioctyl Trimellitate (TOTM): A Molecular Solution for Thermal Stability

Trioctyl Trimellitate (TOTM), with the chemical formula C₃₃H₅₄O₆, is a high-molecular-weight plasticizer renowned for its exceptional performance in high-temperature environments[3]. Its molecular structure is the key to its superior properties, featuring a central aromatic trimellitate ring with three long, branched octyl ester chains.

Caption: Molecular structure of Trioctyl Trimellitate (TOTM).

This unique architecture confers several critical advantages:

-

Low Volatility: The high molecular weight and branched structure of TOTM significantly reduce its vapor pressure, minimizing its tendency to evaporate from the PVC matrix even at elevated temperatures. This ensures the long-term retention of flexibility and mechanical properties of the insulation[1][4][5].

-

High Thermal Stability: The robust chemical structure of TOTM provides inherent resistance to thermal degradation[3][5]. It can withstand prolonged exposure to high temperatures without significant breakdown, preserving its plasticizing efficiency[3].

-

Excellent Electrical Properties: TOTM imparts outstanding electrical insulation properties to PVC, including high volume resistivity, which is crucial for preventing current leakage[4][6][7]. These properties are maintained effectively across a wide temperature range[4].

-

Low Migration: The large molecular size of TOTM hinders its movement within the polymer matrix, resulting in low migration rates[8][9]. This is particularly important to prevent the plasticizer from leaching into and degrading adjacent materials[8].

The Mechanism of Plasticization in PVC

In its pure form, PVC is a rigid and brittle polymer due to the strong intermolecular forces between its long polymer chains. Plasticizers like TOTM function by embedding themselves between these PVC chains, thereby increasing the intermolecular spacing and reducing the forces of attraction.

This process can be visualized as follows:

Caption: Mechanism of PVC plasticization by TOTM.

The dipolar interactions between the ester groups of TOTM and the C-Cl groups of PVC play a significant role in the plasticization process[10]. These interactions help to effectively shield the PVC chains from each other, resulting in a softer, more flexible material that is essential for wire and cable applications.

Performance Characteristics and Comparative Analysis

The selection of a plasticizer is a critical decision in the formulation of high-temperature wire and cable insulation. TOTM is specifically recommended for applications requiring a 105°C temperature rating[8][11]. A comparison with other common plasticizers highlights its superior performance in demanding thermal conditions.

| Property | TOTM (Trioctyl Trimellitate) | DTDP (Di-tridecyl Phthalate) | DINP (Di-isononyl Phthalate) | DOP (Di-octyl Phthalate) |

| Temperature Rating | Excellent (up to 105°C)[8][11] | Good (up to 90°C)[8] | Moderate (up to 70°C)[8] | Low (up to 60°C)[8] |

| Volatility | Very Low[1][4] | Low | Moderate[8] | High[8] |

| Heat Resistance | Excellent[3][5] | Good | Moderate | Poor |

| Migration Resistance | Excellent[8][9] | Good | Moderate | Poor |

| Electrical Properties | Excellent[6][7] | Good | Good | Fair |

As the table indicates, while phthalates like DOP and DINP are suitable for lower temperature applications, they exhibit significantly higher volatility, leading to a loss of performance at elevated temperatures. DTDP offers a step up in performance, but TOTM remains the superior choice for applications demanding the highest level of thermal endurance and permanence[8].

Experimental Protocols for Performance Validation

To ensure the reliability and safety of high-temperature wire and cable insulation, rigorous testing according to established industry standards is essential. The following are key experimental protocols for evaluating the performance of TOTM-plasticized PVC.

Thermal Aging

This test evaluates the material's ability to retain its physical properties after prolonged exposure to high temperatures.

Standard: Based on procedures outlined in ASTM D3032.

Methodology:

-

Prepare standardized samples of the TOTM-plasticized PVC insulation.

-

Measure initial mechanical properties, such as tensile strength and elongation at break, according to ASTM D638.

-

Place the samples in a forced-air oven at a specified elevated temperature (e.g., 136°C for a 105°C rated cable).

-

Age the samples for a specified duration (e.g., 168 hours).

-

After aging, allow the samples to cool to room temperature.

-

Re-measure the tensile strength and elongation at break.

-

Calculate the percentage retention of these properties. A high retention percentage indicates good thermal stability.

Caption: Workflow for thermal aging testing of PVC insulation.

Electrical Resistivity Testing

This protocol measures the insulation's ability to resist the flow of electric current, a critical safety parameter.

Standard: Based on ASTM D257.

Methodology:

-

Prepare a flat sheet or tubular sample of the TOTM-plasticized PVC insulation.

-

Apply electrodes to the sample in a standardized configuration (e.g., guarded electrode).

-

Place the sample in a temperature-controlled chamber.

-

Apply a known DC voltage across the electrodes.

-

Measure the resulting current flow through the sample after a specified electrification time (e.g., 1 minute).

-

Calculate the volume resistivity using the formula: ρv = (A/t) * (V/I), where A is the effective area of the guarded electrode, t is the average thickness of the sample, V is the applied voltage, and I is the measured current.

-

Repeat the measurement at various temperatures to determine the temperature dependence of the resistivity.

Plasticizer Volatility (Weight Loss)

This test quantifies the amount of plasticizer lost from the insulation at elevated temperatures.

Standard: Based on ASTM D2287.

Methodology:

-

Cut a sample of the insulation to a specified size and weigh it accurately.

-

Place the sample in an oven at a specified temperature (e.g., 136°C).

-

After a set period (e.g., 168 hours), remove the sample and allow it to cool in a desiccator.

-

Reweigh the sample.

-

The percentage weight loss is calculated, which primarily corresponds to the loss of plasticizer. A low weight loss is indicative of a low-volatility plasticizer like TOTM.

Regulatory and Safety Considerations

High-temperature wires and cables are often subject to stringent safety standards to ensure their reliable performance in critical applications. In North America, Underwriters Laboratories (UL) provides key standards for flexible cords and fixture wires, such as UL 62[12][13][14]. These standards specify the performance requirements for insulation materials, including their thermal and electrical properties. The use of high-quality, thermally stable plasticizers like TOTM is instrumental in formulating PVC compounds that can meet these demanding standards.

Conclusion

Trioctyl Trimellitate (TOTM) stands out as a high-performance plasticizer that is indispensable for the formulation of PVC insulation for high-temperature wire and cable applications. Its unique molecular structure provides a superior combination of low volatility, high thermal stability, excellent electrical properties, and low migration. These characteristics directly address the primary failure mechanisms of PVC insulation in thermally stressful environments. By understanding the fundamental principles of TOTM's performance and adhering to rigorous testing protocols, researchers and engineers can confidently develop and specify durable and reliable wire and cable systems for the most demanding applications.

References

-

BASTONE. (2026, January 23). Plasticizer Selection Guide for Wire and Cable PVC Insulation. Retrieved from BASTONE website: [Link]

-

Bisley International. (n.d.). Product Information Tri-Octyl Trimellitate (TOTM). Retrieved from [Link]

-

Harwick Standard. (n.d.). Technical Data Sheet - Polycizer® TOTM. Retrieved from [Link]

-

KLJ Group. (n.d.). KANATOL - 3800 TRI OCTYL TRIMELLITATE (TOTM). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). Understanding the Benefits of Trioctyl Trimellitate (TOTM) for High-Temperature PVC Wire and Cable Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trioctyl Trimellitate (TOTM) vs. DOTP: Choosing the Right Plasticizer for Electrical Applications. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 23). Trioctyl Trimellitate (TOTM) vs. Other Plasticizers: A Deep Dive into Performance for Specialized PVC Uses. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. Retrieved from [Link]

-

Underwriters Laboratories. (n.d.). UL 62: Standard for Flexible Cord and Fixture Wire. Retrieved from [Link]

-

(2024, January 17). How does TOTM perform in high-temperature environments, and is it known for its heat stability? Retrieved from [Link]

-

(2025, August 10). Analysis of degradation mechanism of plasticized PVC under artificial aging conditions. Retrieved from [Link]

-

ASTM International. (n.d.). D2633 Standard Test Methods for Thermoplastic Insulations and Jackets for Wire and Cable. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. gst-chem.com [gst-chem.com]

- 4. gst-chem.com [gst-chem.com]

- 5. nbinno.com [nbinno.com]

- 6. bisleyinternational.com [bisleyinternational.com]

- 7. nbinno.com [nbinno.com]

- 8. bastone-plastics.com [bastone-plastics.com]

- 9. TOTM (Tris (2-Ethylhexyl) Trimellitate) Plasticizer | Eastman [eastman.com]

- 10. researchgate.net [researchgate.net]

- 11. longchangchemical.com [longchangchemical.com]

- 12. dn710305.ca.archive.org [dn710305.ca.archive.org]

- 13. nassaunationalcable.com [nassaunationalcable.com]

- 14. UL 62: Standard for Flexible Cord and Fixture Wire : Underwriters Laboratories : Free Download, Borrow, and Streaming : Internet Archive [archive.org]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of Trioctyl benzene-1,2,4-tricarboxylate (Trioctyl Trimellitate)

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise quantification of Trioctyl benzene-1,2,4-tricarboxylate, commonly known as Trioctyl Trimellitate (TOTM). TOTM is a high-molecular-weight plasticizer utilized in various polymer applications where low volatility and high thermal stability are paramount.[1] The developed method employs a C18 stationary phase with a mobile phase of acetonitrile and water, coupled with UV detection. The protocol has been validated in accordance with International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability for researchers, scientists, and professionals in drug development and material science.[2][3]

Introduction and Scientific Rationale

This compound (TOTM) is a primary plasticizer for polyvinyl chloride (PVC) and other resins, particularly in applications demanding high-temperature resistance and permanence, such as wire and cable insulation and medical tubing.[4][5] Its quantification is critical for quality control, stability studies, and leachables/extractables analysis.

The chemical structure of TOTM, featuring a benzene ring core and three long alkyl ester chains, renders it highly non-polar and hydrophobic.[5] This inherent property dictates the strategy for its chromatographic separation. Reversed-phase HPLC is the logical choice, as it separates molecules based on their hydrophobic interactions with a non-polar stationary phase.[6]

Causality of Experimental Choices:

-

Stationary Phase Selection: A C18 (octadecyl) column is selected due to its strong hydrophobic character, which provides optimal retention for the highly non-polar TOTM molecule. This ensures that the analyte is sufficiently retained and separated from potential polar impurities.[6]

-

Mobile Phase Composition: The mobile phase consists of acetonitrile and water. Acetonitrile is a strong organic solvent that effectively elutes the highly retained TOTM from the C18 column. The high percentage of acetonitrile is necessary to overcome the strong hydrophobic interactions between TOTM and the stationary phase, ensuring a reasonable retention time and good peak shape.

-

Detection Method: The benzene ring in the TOTM structure contains chromophores that absorb UV radiation.[7] While some plasticizers are detected at lower wavelengths like 220 nm[8][9], the conjugated system in TOTM allows for detection at a higher, more selective wavelength, thereby reducing potential interference from other non-absorbing compounds. A wavelength of 240 nm is chosen as a robust starting point, balancing sensitivity and selectivity.

Principle of Separation

The core principle of this method is reversed-phase chromatography. The stationary phase is non-polar (C18), while the mobile phase is relatively polar (acetonitrile/water mixture). When the sample is injected, the non-polar TOTM molecules preferentially adsorb to the hydrophobic stationary phase. The high-acetonitrile mobile phase then competes for interaction with the stationary phase and solvates the analyte, causing it to elute from the column. The degree of retention is directly proportional to the analyte's hydrophobicity.

Caption: Principle of RP-HPLC separation for TOTM.

Detailed Methodologies and Protocols

Materials and Reagents

-

This compound (TOTM): Reference Standard (≥99.0% purity).

-

Acetonitrile: HPLC grade or higher.

-

Water: Deionized (DI) water, filtered through a 0.22 µm filter.

-

Methanol: HPLC grade (for sample preparation).

Instrumentation and Chromatographic Conditions

The following table summarizes the instrumental setup and parameters for the analysis.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV-Vis Detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile : Water (95:5 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection Wavelength | 240 nm |

| Run Time | 10 minutes |

Preparation of Standard Solutions

-

Primary Stock Solution (1000 µg/mL): Accurately weigh 100 mg of TOTM reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate for 5 minutes to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation Protocol

The sample preparation will depend on the matrix. For a polymer matrix, an extraction step is required.

-

Extraction: Accurately weigh a known amount of the sample material (e.g., 1 gram of PVC) into a glass vial.

-

Solvent Addition: Add 10 mL of methanol to the vial.

-

Extraction Process: Cap the vial and sonicate in a water bath at 60°C for 1 hour to facilitate the extraction of TOTM.

-

Cooling and Filtration: Allow the sample to cool to room temperature. Filter the extract through a 0.45 µm PTFE syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtrate with the mobile phase to bring the concentration of TOTM within the calibration range.

Analytical Method Validation

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2][3]

System Suitability

System suitability tests are performed to ensure the chromatographic system is adequate for the analysis.[10]

-

Procedure: Inject the 50 µg/mL working standard solution six times.

-

Acceptance Criteria:

-

Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%.

-

Tailing factor: ≤ 2.0.

-

Theoretical plates: ≥ 2000.

-

Specificity

Specificity was evaluated by injecting a blank (mobile phase) and a placebo (sample matrix extract without TOTM) to ensure no interference at the retention time of the TOTM peak. The peak purity of the analyte was also assessed using a photodiode array (PDA) detector.

Linearity and Range

-

Procedure: A seven-point calibration curve was prepared by injecting standards at concentrations of 1, 5, 10, 25, 50, 75, and 100 µg/mL.

-

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

-

Procedure: Accuracy was determined by spiking a placebo matrix with known amounts of TOTM at three concentration levels (80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

-

Repeatability (Intra-day Precision): Six replicate injections of the 50 µg/mL standard were performed on the same day.

-

Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

-

Acceptance Criteria: The RSD for both repeatability and intermediate precision should be ≤ 2.0%.[10]

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

-

Results and Data Presentation

The developed method demonstrated excellent performance characteristics. A typical chromatogram shows a sharp, well-defined peak for TOTM at a retention time of approximately 6.5 minutes.

Summary of Validation Data

| Validation Parameter | Result | Acceptance Criteria |

| Retention Time | ~ 6.5 min | N/A |

| Linearity (r²) | 0.9995 | ≥ 0.999 |

| Range | 1 - 100 µg/mL | - |

| Accuracy (% Recovery) | 99.2% - 101.5% | 98.0% - 102.0% |

| Repeatability (RSD) | 0.85% | ≤ 2.0% |

| Intermediate Precision (RSD) | 1.2% | ≤ 2.0% |

| LOD | 0.3 µg/mL | - |

| LOQ | 1.0 µg/mL | - |

Experimental Workflow Visualization

The overall process from sample handling to final data analysis is outlined below.

Caption: HPLC quantification workflow for TOTM.

Conclusion

This application note presents a simple, accurate, and precise RP-HPLC method for the quantification of this compound. The method has been thoroughly validated, demonstrating excellent linearity, accuracy, and precision. It is suitable for routine quality control analysis and for specialized studies requiring the determination of TOTM in various matrices. The comprehensive protocol and clear rationale behind the experimental choices make this guide a valuable resource for professionals in the field.

References

-

Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem. National Center for Biotechnology Information. [Link]

-

TRIOCTYL TRIMELLITATE UNSTAB, Technical Grade, Liquid, Drum. Univar Solutions. [Link]

-

Structure and Diffusion Behavior of Trioctyl Trimellitate (TOTM) in PVC Film Studied by ATR-IR Spectroscopy. ACS Publications. [Link]

-

Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. ResearchGate. [Link]

-

tris-decyl benzene-1,2,4-tricarboxylate | C72H120O12 - PubChem. National Center for Biotechnology Information. [Link]

-

Determination of Plasticizers Commonly Used In Pharmaceutical Dosage Forms by High Performance Liquid Chromatography. Taylor & Francis Online. [Link]

-

How to Develop HPLC Method for Nonpolar Compounds. Pharma Knowledge Forum. [Link]

-

Structure and diffusion behavior of trioctyl trimellitate (TOTM) in PVC film studied by ATR-IR spectroscopy. ResearchGate. [Link]

-

Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

-

This compound | CAS 89-04-3. Chemsrc. [Link]

-

What is Trioctyl Trimellitate (TOTM). BASTONE. [Link]

-

HPLC Determination of Plasticizers in Pharmaceuticals. Studylib. [Link]

-

Trioctyl trimellitate (TOTM). PENPET Petrochemical Trading. [Link]

-

HPLC analysis of plasticizers. Omics Online. [Link]

-

TOTM (TriOctyl Trimellitate) Product/Technical Data. R.E. Carroll, Inc. [Link]

-

ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

-

Tri-n-octyl trimellitate | C33H54O6 | CID 6960 - PubChem. National Center for Biotechnology Information. [Link]

-

HPLC Method Development: Standard Practices and New Columns. Agilent Technologies. [Link]

-

Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. MDPI. [Link]

-

Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]

-

Normal Phase HPLC - purification of non polar Nat prod. Chromatography Forum. [Link]

-

Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies. [Link]

-

FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

- 1. Buy this compound | 89-04-3 [smolecule.com]

- 2. fda.gov [fda.gov]

- 3. biopharminternational.com [biopharminternational.com]

- 4. univarsolutions.com [univarsolutions.com]

- 5. bastone-plastics.com [bastone-plastics.com]

- 6. pharmaguru.co [pharmaguru.co]

- 7. Trioctyl trimellitate | C33H54O6 | CID 18725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. demarcheiso17025.com [demarcheiso17025.com]

Application Note: Quantitative Analysis of Tris(2-ethylhexyl) trimellitate (TOTM) in Medical Devices using Gas Chromatography-Mass Spectrometry (GC-MS)

[Senior Application Scientist]

Introduction

Tris(2-ethylhexyl) trimellitate (TOTM) is a high-molecular-weight plasticizer increasingly utilized as a safer alternative to certain phthalates, like di-(2-ethylhexyl) phthalate (DEHP), in the manufacturing of polyvinyl chloride (PVC) medical devices.[1][2][3][4] Its low volatility and migration resistance make it suitable for applications requiring high temperatures and contact with sensitive fluids.[5] However, concerns about the potential for plasticizers to leach into pharmaceutical solutions and biological fluids necessitate robust and reliable analytical methods to quantify TOTM migration. This ensures patient safety and compliance with regulatory standards.[2]

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds.[6][7] Its combination of the high separation efficiency of gas chromatography with the sensitive and selective detection of mass spectrometry makes it a "gold standard" for the analysis of plasticizers like TOTM.[6] This application note provides a comprehensive protocol for the analysis of TOTM in medical devices, detailing sample preparation, instrumental analysis, and data processing.

Principle of the Method

This method involves the extraction of TOTM from the PVC matrix of a medical device using a suitable organic solvent. The resulting extract is then concentrated and analyzed by GC-MS. The gas chromatograph separates TOTM from other extractable components based on their boiling points and interactions with the stationary phase of the analytical column. The mass spectrometer then ionizes the eluted TOTM molecules, separating the resulting ions based on their mass-to-charge ratio (m/z) to provide a characteristic mass spectrum for identification and quantification.

Experimental Workflow

Figure 1: General workflow for the GC-MS analysis of TOTM from PVC medical devices.

Materials and Reagents

-

Solvents: Dichloromethane (DCM), Hexane, Ethanol (HPLC or analytical grade)

-

Standards: Tris(2-ethylhexyl) trimellitate (TOTM) analytical standard

-

Internal Standard (IS): (Optional, but recommended for improved accuracy) e.g., Benzyl Benzoate or a suitable deuterated analog.

-

Glassware: Volumetric flasks, vials with PTFE-lined septa, Pasteur pipettes.

-

Equipment: Analytical balance, sonicator, nitrogen evaporator.

Sample Preparation Protocol

The choice of sample preparation technique is critical for accurate and reproducible results.[8] Solvent extraction is a common and effective method for extracting TOTM from PVC matrices.[9]

Protocol: Solvent Extraction

-

Sample Comminution: Cut a representative portion of the PVC medical device (e.g., tubing, bag) into small pieces (approximately 1 cm squares).[9] This increases the surface area for efficient extraction.

-

Weighing: Accurately weigh approximately 0.1 to 0.5 g of the cut PVC sample into a glass vial.[10]

-

Solvent Addition: Add a known volume (e.g., 10 mL) of a suitable organic solvent such as dichloromethane or hexane to the vial.[10][11] The choice of solvent can influence the extraction efficiency of different plasticizers.[9]

-

Extraction:

-

Concentration:

-

Carefully transfer the solvent extract to a clean vial.

-

Evaporate the solvent to near dryness under a gentle stream of nitrogen.[12] This step concentrates the analyte for improved sensitivity.

-

-

Reconstitution: Reconstitute the dried extract in a precise volume of the analytical solvent (e.g., hexane or dichloromethane) to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).[13] If an internal standard is used, it should be added at this stage.

-

Filtration: Filter the reconstituted sample through a 0.45 µm PTFE syringe filter to remove any particulate matter before injection. This protects the GC inlet and column.[11]

GC-MS Instrumentation and Parameters

The following table provides typical GC-MS parameters for the analysis of TOTM. These may need to be optimized for your specific instrument and application.

| Parameter | Setting | Rationale |

| Gas Chromatograph | ||

| Injector | Splitless mode, 290-300°C[10] | Splitless injection is used for trace analysis to ensure the maximum transfer of the analyte onto the column. A high injector temperature is necessary to volatilize the high-boiling point TOTM.[6] |

| Column | DB-5MS (or equivalent), 15-30 m x 0.25 mm ID, 0.1-0.25 µm film thickness[10] | A non-polar column like DB-5MS provides good separation for a wide range of semi-volatile compounds, including plasticizers. |

| Carrier Gas | Helium, constant flow rate of 1.0-1.3 mL/min[10] | Helium is an inert carrier gas that provides good chromatographic efficiency. |

| Oven Program | Initial: 50-70°C (hold 1 min), Ramp 1: 20°C/min to 240°C, Ramp 2: 12°C/min to 310-320°C (hold 10-18 min)[10] | The temperature program is designed to separate TOTM from other potential extractables and ensure it elutes as a sharp peak. The final high temperature is necessary to elute the high-boiling TOTM. |

| Mass Spectrometer | ||

| Ion Source | Electron Ionization (EI), 70 eV[10] | EI is a robust and widely used ionization technique that produces reproducible mass spectra, which can be compared to library spectra for identification. |

| Ion Source Temp. | 230-240°C[9][10] | An appropriate ion source temperature prevents condensation of the analyte while minimizing thermal degradation. |

| Interface Temp. | 300-310°C[9][10] | The interface temperature must be high enough to prevent the analyte from condensing as it transfers from the GC to the MS. |

| Acquisition Mode | Scan (m/z 50-600) and/or Selected Ion Monitoring (SIM)[10] | Full scan mode is used for qualitative identification by comparing the obtained mass spectrum to a library. SIM mode offers higher sensitivity and selectivity for quantification by monitoring specific ions of TOTM. |

| SIM Ions for TOTM | Quantifier: m/z 305.05, Qualifiers: (e.g., m/z 149, 279, 413) | The selection of a specific quantifier ion and several qualifier ions increases the confidence in the identification and quantification of TOTM. The ion at m/z 305.05 is a characteristic fragment of TOTM.[10] |

Method Validation

To ensure the reliability of the analytical results, the GC-MS method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH).[14][15] Key validation parameters include:

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. This is typically assessed by analyzing a series of calibration standards over a defined concentration range.[15][16][17]

-

Accuracy: The closeness of the measured value to the true value. This can be determined by spike-recovery experiments, where a known amount of TOTM is added to a blank matrix and the recovery is calculated.[14][15][16][17]

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.[14][16][17]

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

-

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[16]

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (r²) | ≥ 0.995 |

| Accuracy (Recovery) | 80-120% |

| Precision (RSD) | ≤ 15% |

| LOD | Signal-to-Noise ratio of 3:1 |

| LOQ | Signal-to-Noise ratio of 10:1 |

Data Analysis and Quantification

-

Identification: The identification of TOTM is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The presence of the quantifier and qualifier ions in the correct ratios provides further confirmation.

-

Quantification: The concentration of TOTM in the sample is determined using the external standard method. A calibration curve is constructed by plotting the peak area of the quantifier ion against the concentration of the TOTM standards. The concentration of TOTM in the unknown sample is then calculated from its peak area using the regression equation of the calibration curve.

Conclusion

This application note provides a detailed and robust protocol for the determination of TOTM in PVC medical devices using GC-MS. The described method, including sample preparation, instrumental parameters, and validation guidelines, offers a reliable approach for quality control and safety assessment in the pharmaceutical and medical device industries. The versatility of GC-MS allows for both the confident identification and precise quantification of TOTM, ensuring that medical devices meet the required safety standards for patient use.

References

-

Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. (2016, January 25). PubMed. Retrieved from [Link]

- Bourdeaux, D., et al. (2016). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 118, 295-303.

-

Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. (n.d.). Shimadzu. Retrieved from [Link]

-

Toxicity Review of TOTM. (2018, October). Consumer Product Safety Commission. Retrieved from [Link]

- Fawaz, S., et al. (2021). Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.

- Ito, R., et al. (2008). Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. International Journal of Pharmaceutics, 360(1-2), 91-95.

-

Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (n.d.). ResearchGate. Retrieved from [Link]

-

Gas chromatography–mass spectrometry. (n.d.). Wikipedia. Retrieved from [Link]

- A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic. (2016, December 21). Google Patents.

-

GC-MS For Beginners (Gas Chromatography Mass Spectrometry). (2022, October 3). YouTube. Retrieved from [Link]

-

GC-MS Sample Preparation. (n.d.). Organomation. Retrieved from [Link]

-

Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. (2018, July 19). PubMed. Retrieved from [Link]

-

Method Development for Thermal Desorption-Gas Chromatography-Tandem Mass Spectrometry (TD-GC-MS/MS) Analysis of Trace Level Fluorotelomer Alcohols Emitted from Consumer Products. (n.d.). ResearchGate. Retrieved from [Link]

- Faure, K., et al. (2018). Effects of flow rate on the migration of different plasticizers from PVC infusion medical devices. PLoS One, 13(2), e0192367.

-

Sample preparation GC-MS. (n.d.). SCION Instruments. Retrieved from [Link]

- Bernard, L., et al. (2018). Group Analysis of plasticizers in poly(vinyl chloride) medical devices for infusion and artificial nutrition: Comparison and optimization of the extraction procedures, a pre-migration test step. Journal of Pharmaceutical and Biomedical Analysis, 151, 298-305.

-

Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS. (n.d.). Europe PMC. Retrieved from [Link]

- Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. (2022). Arhiv za higijenu rada i toksikologiju, 73(3), 195-204.

-

Multidimensional gas chromatographic‒Mass spectrometric method for separation and identification of triacylglycerols in olive oil. (2020, October 11). PubMed. Retrieved from [Link]

-

Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Riverside. Retrieved from [Link]

- GC-MS Screening Analysis for the Identification of Potential Migrants in Plastic and Paper-Based Candy Wrappers. (2020). Foods, 9(10), 1432.

-

Gas Chromatography–Time-of-Flight Mass Spectrometry in Food Analysis. (2007, January 1). LCGC Europe. Retrieved from [Link]

-

Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024, December 13). Journal of Pharmaceutical and Allied Sciences. Retrieved from [Link]

-

How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc.. Retrieved from [Link]

-

Development and validation of a GC × GC-ToFMS method for the quantification of pesticides in environmental waters. (n.d.). sfera - Unife. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Analysis of PVC plasticizers in medical devices and infused solutions by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of tris(2-ethylhexyl)trimellitate released from PVC tube by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cpsc.gov [cpsc.gov]

- 6. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 7. m.youtube.com [m.youtube.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. gcms.cz [gcms.cz]

- 10. CN106248846A - A kind of measure the detection method of plasticizer trioctyl trimellitate (TOTM) in plastic - Google Patents [patents.google.com]

- 11. Sample preparation GC-MS [scioninstruments.com]

- 12. organomation.com [organomation.com]

- 13. uoguelph.ca [uoguelph.ca]

- 14. researchgate.net [researchgate.net]

- 15. researchtrendsjournal.com [researchtrendsjournal.com]

- 16. Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

Application Notes and Protocols: Formulation of Trioctyl Benzene-1,2,4-tricarboxylate in Biocompatible Materials

For: Researchers, scientists, and drug development professionals

Introduction: The Imperative for Advanced Biocompatible Plasticizers

The development of biocompatible materials is a cornerstone of modern medicine and drug delivery. Polyvinyl chloride (PVC) has long been a dominant polymer in medical devices due to its versatility, cost-effectiveness, and ease of processing.[1] However, the performance of PVC is intrinsically linked to the choice of plasticizer, a component that imparts flexibility. Historically, phthalate-based plasticizers, such as di(2-ethylhexyl) phthalate (DEHP), were widely used but have come under scrutiny due to concerns about their potential for leaching and adverse health effects.[2] This has driven the search for safer, more stable alternatives.

Trioctyl benzene-1,2,4-tricarboxylate, more commonly known as trioctyl trimellitate (TOTM), has emerged as a leading high-performance, non-phthalate plasticizer for demanding biocompatible applications.[3] Its larger molecular structure and lower volatility contribute to significantly reduced migration from the polymer matrix, enhancing the safety profile of medical devices like IV bags, blood bags, and medical tubing.[3][4] This document provides a comprehensive guide to the formulation, characterization, and biocompatibility assessment of TOTM in polymeric materials, offering detailed protocols and the scientific rationale behind them.

Physicochemical Properties of this compound (TOTM)

Understanding the fundamental properties of TOTM is crucial for its effective formulation. These properties dictate its processing behavior, its interaction with the polymer matrix, and its long-term stability.

| Property | Value/Description | Source(s) |

| Chemical Name | Tris(2-ethylhexyl) benzene-1,2,4-tricarboxylate | [5] |

| Synonyms | Trioctyl trimellitate, TOTM | [5] |

| CAS Number | 3319-31-1 | [5] |

| Molecular Formula | C₃₃H₅₄O₆ | [4][6] |

| Molecular Weight | 546.78 g/mol | [4] |

| Physical State | Colorless to light yellow viscous liquid | [4] |

| Density (at 20°C) | ~0.99 g/mL | [4] |

| Boiling Point | ~414°C | [4] |

| Flash Point | ~260°C (closed cup) | [4] |

| Water Solubility | Practically insoluble (1-2 µg/L) | [4] |

| Log Kow | 5.9-8 (highly hydrophobic) | [4] |

Chemical Structure of this compound

The molecular architecture of TOTM is key to its performance. The central benzene ring with three ester groups provides rigidity and thermal stability, while the branched 2-ethylhexyl side chains impart flexibility and ensure low volatility.

Caption: Workflow for the laboratory-scale formulation of TOTM-plasticized PVC.

Part 2: Characterization and Biocompatibility Testing

Once formulated, the material must be rigorously tested to ensure it meets the required performance and safety standards for its intended application.

Physicochemical Characterization

A suite of analytical techniques should be employed to characterize the thermal and mechanical properties of the TOTM-plasticized PVC.

| Analytical Technique | Purpose | Typical Parameters to Measure |

| Differential Scanning Calorimetry (DSC) | To determine thermal transitions. | Glass transition temperature (Tg), melting temperature (Tm). |

| Thermogravimetric Analysis (TGA) | To assess thermal stability and composition. | Onset of degradation temperature, weight loss profile. [3] |

| Tensile Testing | To evaluate mechanical properties. | Tensile strength, elongation at break, Young's modulus. |

| Durometer Hardness | To measure the hardness of the material. | Shore A or D hardness value. [5] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | To confirm the incorporation of TOTM and other additives. | Characteristic peaks of ester carbonyl groups and other functional groups. [4] |

Protocol for Leachable and Extractable (L&E) Testing

For medical devices, it is critical to quantify the amount of TOTM and other additives that may migrate out of the polymer. [7] Materials and Equipment:

-

TOTM-plasticized PVC material

-